molecular formula C23H16Br3N3O6 B11096787 2,4-dibromo-6-[(E)-{2-[(2-bromo-4-nitrophenoxy)acetyl]hydrazinylidene}methyl]phenyl 3-methylbenzoate

2,4-dibromo-6-[(E)-{2-[(2-bromo-4-nitrophenoxy)acetyl]hydrazinylidene}methyl]phenyl 3-methylbenzoate

Cat. No.: B11096787
M. Wt: 670.1 g/mol
InChI Key: DETCOXCEXSNHRM-LUOAPIJWSA-N
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Description

“2,4-DIBROMO-6-({(E)-2-[2-(2-BROMO-4-NITROPHENOXY)ACETYL]HYDRAZONO}METHYL)PHENYL 3-METHYLBENZOATE” is a synthetic organic compound that features multiple functional groups, including bromine, nitro, hydrazone, and ester groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of “2,4-DIBROMO-6-({(E)-2-[2-(2-BROMO-4-NITROPHENOXY)ACETYL]HYDRAZONO}METHYL)PHENYL 3-METHYLBENZOATE” typically involves multiple steps:

    Bromination: The starting material, a phenyl derivative, undergoes bromination to introduce bromine atoms at the 2 and 4 positions.

    Nitration: The brominated compound is then nitrated to introduce a nitro group at the 4 position of the phenoxy ring.

    Hydrazone Formation: The nitro-brominated compound reacts with hydrazine to form the hydrazone derivative.

    Esterification: Finally, the hydrazone derivative undergoes esterification with 3-methylbenzoic acid to yield the final product.

Industrial Production Methods

Industrial production of this compound would likely involve similar steps but optimized for large-scale synthesis. This includes the use of continuous flow reactors, efficient catalysts, and optimized reaction conditions to maximize yield and purity.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the hydrazone and phenyl groups.

    Reduction: Reduction reactions can target the nitro group, converting it to an amine.

    Substitution: The bromine atoms can be substituted with other nucleophiles in substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as hydrogen gas with a palladium catalyst or sodium borohydride can be used.

    Substitution: Nucleophiles like thiols, amines, or alkoxides can be used under basic conditions.

Major Products

    Oxidation: Products may include quinones or other oxidized derivatives.

    Reduction: Amino derivatives are common products.

    Substitution: Substituted phenyl derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry

    Organic Synthesis: Used as an intermediate in the synthesis of more complex molecules.

    Catalysis: Potential use as a ligand in catalytic reactions.

Biology

    Medicinal Chemistry: Investigated for potential pharmacological activities, such as antimicrobial or anticancer properties.

Medicine

    Drug Development: Potential lead compound for the development of new therapeutic agents.

Industry

    Materials Science: Used in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of “2,4-DIBROMO-6-({(E)-2-[2-(2-BROMO-4-NITROPHENOXY)ACETYL]HYDRAZONO}METHYL)PHENYL 3-METHYLBENZOATE” would depend on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The presence of multiple functional groups allows for diverse interactions at the molecular level.

Comparison with Similar Compounds

Similar Compounds

  • 2,4-Dibromo-6-({(E)-2-[2-(2-bromo-4-nitrophenoxy)acetyl]hydrazono}methyl)phenyl benzoate
  • 2,4-Dibromo-6-({(E)-2-[2-(2-bromo-4-nitrophenoxy)acetyl]hydrazono}methyl)phenyl 4-methylbenzoate

Uniqueness

The unique combination of bromine, nitro, hydrazone, and ester groups in “2,4-DIBROMO-6-({(E)-2-[2-(2-BROMO-4-NITROPHENOXY)ACETYL]HYDRAZONO}METHYL)PHENYL 3-METHYLBENZOATE” provides distinct chemical reactivity and potential applications compared to similar compounds. Its specific structure allows for targeted interactions in various chemical and biological contexts.

Properties

Molecular Formula

C23H16Br3N3O6

Molecular Weight

670.1 g/mol

IUPAC Name

[2,4-dibromo-6-[(E)-[[2-(2-bromo-4-nitrophenoxy)acetyl]hydrazinylidene]methyl]phenyl] 3-methylbenzoate

InChI

InChI=1S/C23H16Br3N3O6/c1-13-3-2-4-14(7-13)23(31)35-22-15(8-16(24)9-19(22)26)11-27-28-21(30)12-34-20-6-5-17(29(32)33)10-18(20)25/h2-11H,12H2,1H3,(H,28,30)/b27-11+

InChI Key

DETCOXCEXSNHRM-LUOAPIJWSA-N

Isomeric SMILES

CC1=CC(=CC=C1)C(=O)OC2=C(C=C(C=C2Br)Br)/C=N/NC(=O)COC3=C(C=C(C=C3)[N+](=O)[O-])Br

Canonical SMILES

CC1=CC(=CC=C1)C(=O)OC2=C(C=C(C=C2Br)Br)C=NNC(=O)COC3=C(C=C(C=C3)[N+](=O)[O-])Br

Origin of Product

United States

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